![molecular formula C8H13ClN2O2 B2933003 2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride CAS No. 2445794-18-1](/img/structure/B2933003.png)
2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolo-pyridines are a class of organic compounds that contain an oxazole ring (a five-membered ring with two adjacent heteroatoms, one oxygen and one nitrogen) fused to a pyridine ring (a six-membered ring with one nitrogen atom). These compounds are of interest in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of oxazolo-pyrimidines, a closely related class of compounds, often involves the cyclization of pyrimidine derivatives, resulting in the formation of the fused oxazole ring . Another approach involves the condensation of oxazole derivatives, leading to the formation of fused pyrimidine rings .Molecular Structure Analysis
The molecular structure of oxazolo-pyridines is characterized by a fused ring system consisting of an oxazole ring and a pyridine ring. The exact structure can vary depending on the specific substituents attached to the rings .Scientific Research Applications
Heterocyclic Compounds Synthesis and Applications
Synthetic Methodologies : Research on heterocyclic compounds like oxazolo[4,5-b]pyridines and tetrahydro-[1,3]oxazolo[4,5-c]pyridine derivatives has shown advancements in synthetic methodologies, enabling the creation of complex molecular architectures. These methodologies often involve novel cyclization reactions, showcasing the compound's utility in synthesizing new heterocyclic frameworks with potential applications in drug discovery and material science (Crisma et al., 1997).
Biological Activity : Several heterocyclic compounds exhibit significant biological activities, including antimicrobial and antifungal properties. For instance, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines have been synthesized and screened for their antimicrobial activity, indicating the potential of such structures in developing new therapeutic agents (El‐Kazak & Ibrahim, 2013).
Material Science Applications : The synthesis and study of heterocyclic compounds also extend to material science, where their unique electronic and photophysical properties can be harnessed. For example, the optical properties of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines derivatives have been explored, revealing their potential use as organic semiconductors due to their favorable absorption and fluorescence characteristics (Briseño-Ortega et al., 2018).
Chemical Reactivity and Tautomerism : Studies on the chemical reactivity and tautomerism of heterocyclic compounds provide foundational knowledge for their application in synthesis and drug design. For example, research into the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine illustrates the dynamic nature of these molecules in solution, which could inform their functionalization and application in medicinal chemistry (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-11-5-8-10-6-4-9-3-2-7(6)12-8;/h9H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULDULMURBAPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(O1)CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2932921.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2932925.png)
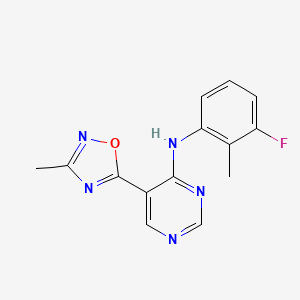
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2932927.png)
![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate](/img/structure/B2932930.png)
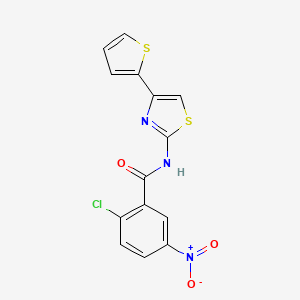
![N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932934.png)
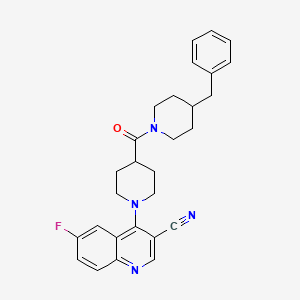
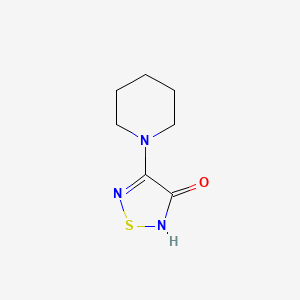
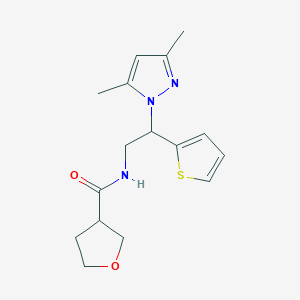
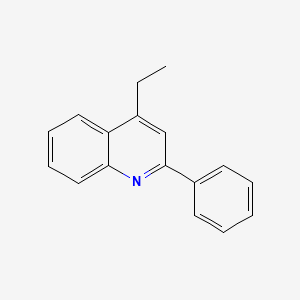
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2932941.png)
![Methyl 2-[(prop-2-enoylamino)methyl]bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2932942.png)
